molecular formula C14H18O B8314618 4-(Phenethyl)-cyclohexanone

4-(Phenethyl)-cyclohexanone

Cat. No.: B8314618
M. Wt: 202.29 g/mol
InChI Key: IIPLJCLFQPJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenethyl)-cyclohexanone is a substituted cyclohexanone derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) at the 4-position of the cyclohexanone ring. For instance, 4-Phenylcyclohexanone (C₁₂H₁₄O, MW 174.24) and 4-Cyano-4-(4-fluorophenyl)cyclohexanone (C₁₃H₁₂FNO, MW 217.24) highlight the diversity of substituents that can modify the cyclohexanone core.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(2-phenylethyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

IIPLJCLFQPJATL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 4-position of cyclohexanone significantly influences physical and chemical properties. Key comparisons include:

Compound Molecular Formula Molecular Weight Substituent Key Properties
4-Phenylcyclohexanone C₁₂H₁₄O 174.24 Phenyl (–C₆H₅) Purity: 97%; CAS 225-517-0; used in organic synthesis intermediates .
4-Cyano-4-(4-fluorophenyl)cyclohexanone C₁₃H₁₂FNO 217.24 Cyano (–CN) + 4-fluorophenyl CAS 56326-98-8; potential pharmacological applications due to electron-withdrawing groups .
4-(trans-4-Pentylcyclohexyl)cyclohexanone C₁₈H₃₂O 264.45 trans-4-Pentylcyclohexyl Lab research use; CAS 84868-02-0; high lipophilicity .
4-(4′-Hydroxyphenyl)cyclohexanone C₁₂H₁₄O₂ 190.24 4′-Hydroxyphenyl Precursor to diastereomers (e.g., trans-15 and cis-14) with distinct NMR profiles .
Hypothetical 4-(Phenethyl)-cyclohexanone C₁₄H₁₈O 202.29 Phenethyl (–CH₂CH₂C₆H₅) Expected higher lipophilicity vs. phenyl analogs; potential bioactivity parallels phenethyl isothiocyanates .

Spectroscopic and Reactivity Profiles

  • NMR Shifts: Substituents alter NMR signals. For example, replacing a hydroxyl group with a hydroxyethyl group in cyclohexanone derivatives shifts δH to 3.60 (2H, m) and δC to 59.3, as seen in compound 4 (C₁₄H₂₂O₄) compared to compound 2 .
  • Optical Activity : Similar ECD spectra between analogs (e.g., compounds 2 and 4 ) suggest shared stereochemical configurations despite substituent differences.
  • Reactivity: Electron-withdrawing groups (e.g., –CN in ) may enhance electrophilicity of the ketone, while bulky substituents (e.g., trans-4-Pentylcyclohexyl ) could hinder enzymatic oxidation by cyclohexanone monooxygenase .

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